molecular formula C19H19N3O2S B4756828 N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide

Cat. No.: B4756828
M. Wt: 353.4 g/mol
InChI Key: QNQYMBUWBMAHRW-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and infectious diseases.

    Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as monoamine oxidase A (MAO-A), by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels and the reduction of oxidative stress .

Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to exert its effects. The exact pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiadiazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-11-9-12(2)16(13(3)10-11)17(23)20-19-22-21-18(25-19)14-5-7-15(24-4)8-6-14/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQYMBUWBMAHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide
Reactant of Route 3
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide

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